molecular formula C13H18N2O4S B5569130 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine

Cat. No.: B5569130
M. Wt: 298.36 g/mol
InChI Key: XSXZGPXDHKXNLZ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine is an organic compound belonging to the class of benzenesulfonamides This compound features a piperazine ring substituted with a sulfonyl group attached to a benzodioxin moiety

Mechanism of Action

Target of Action

The primary target of the compound 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.

Mode of Action

It is known to interact with its target, pyruvate kinase pkm . This interaction could potentially alter the activity of the enzyme, leading to changes in the glycolysis pathway.

Biochemical Pathways

The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . Glycolysis is a critical biochemical pathway that breaks down glucose to produce energy for the cell. Any alterations in this pathway can have significant downstream effects on cellular energy production and other metabolic processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Research indicates that compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine exhibit significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, making them effective against various pathogens .

Anti-inflammatory Effects:
The compound has been investigated for its potential anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, which may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential:
Emerging studies suggest that this compound may possess anticancer properties. The benzodioxin structure is often associated with anticancer activity due to its ability to interact with DNA and inhibit cell proliferation. Preliminary investigations have shown promise in targeting specific cancer cell lines .

Therapeutic Applications

Drug Development:
this compound is being explored as a lead compound in drug development. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity. Researchers are focusing on optimizing its pharmacokinetic properties to improve bioavailability and target specificity .

Case Studies:
Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Study: A study demonstrated the effectiveness of a related sulfonamide in treating bacterial infections in vitro. The results indicated a significant reduction in bacterial load when treated with the compound .
  • Anti-inflammatory Research: In an animal model of inflammation, administration of a similar piperazine derivative resulted in decreased markers of inflammation and improved clinical outcomes .
  • Cancer Research: A recent study evaluated the anticancer effects of benzodioxin derivatives, including our compound of interest. Results showed inhibition of tumor growth in xenograft models, suggesting potential for further clinical trials .

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
  • 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine

Comparison: Compared to similar compounds, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring may affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Biological Activity

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N2O4S
  • CAS Number : 881044-61-7

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides in an alkaline medium. The process results in the formation of sulfonamide derivatives that can be further modified to enhance biological activity .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from this compound. Notably, these compounds have been evaluated for their inhibitory effects on:

  • Acetylcholinesterase (AChE) : A critical enzyme involved in neurotransmission. Inhibitors of AChE are significant in treating Alzheimer's disease.
    • Example: In one study, derivatives exhibited IC50 values ranging from 2.26 μM to 2.38 μM against AChE .
  • Monoamine Oxidase (MAO) : Particularly MAO-B, which is implicated in neurodegenerative disorders. Compounds with this moiety demonstrated selective inhibition profiles.
CompoundEnzyme TargetIC50 (μM)
2bAChE2.26
2dAChE2.38
2oMAO-B1.19

Neuroprotective Effects

In vivo studies have indicated that derivatives of this compound exhibit neuroprotective properties. For instance, certain synthesized derivatives significantly prolonged survival times in animal models subjected to acute cerebral ischemia . This suggests a potential therapeutic role in conditions like stroke and other neurodegenerative diseases.

Case Study: Dual Inhibitory Activity

A notable case study involved the design and synthesis of N-methyl-piperazine chalcones that incorporated the benzodioxane moiety. These compounds were tested for dual inhibition against both MAO-B and AChE:

  • The study reported that specific derivatives displayed significant selectivity and potency as dual inhibitors, with implications for treating Alzheimer's disease .

Cytotoxicity Assessments

Cytotoxicity assays conducted on VERO cells revealed that several derivatives were non-toxic at concentrations relevant for therapeutic use. For example:

CompoundIC50 (μM)Remarks
2k19.93Non-toxic
2n62.04Non-toxic

These findings support the safety profile of these compounds for potential therapeutic applications .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14-4-6-15(7-5-14)20(16,17)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXZGPXDHKXNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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